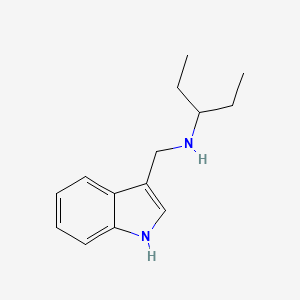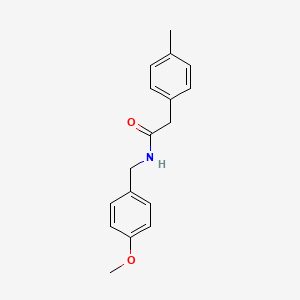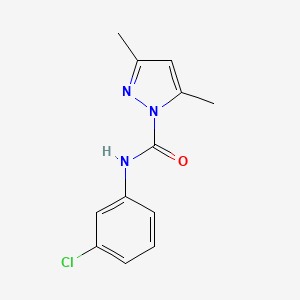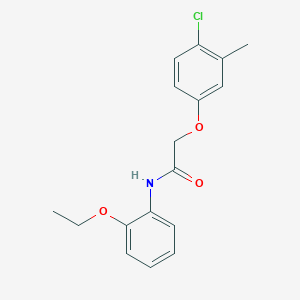
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine, also known as 1-EBIO, is a synthetic compound that has been widely used in scientific research. It is a potent activator of the potassium channel, which plays a crucial role in regulating the electrical activity of cells. 1-EBIO has been shown to have a variety of physiological and biochemical effects, making it a valuable tool for studying the mechanisms of various biological processes.
作用機序
The mechanism of action of (1-ethylpropyl)(1H-indol-3-ylmethyl)amine involves the activation of the potassium channel, which leads to an increase in potassium ion efflux from cells. This results in membrane hyperpolarization, which reduces the excitability of cells. The activation of the potassium channel also leads to an increase in the activity of the calcium-activated potassium channel, which further enhances the hyperpolarization of cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the calcium-activated potassium channel, which leads to membrane hyperpolarization and reduces the excitability of cells. This has been shown to have a variety of physiological effects such as reducing smooth muscle contraction, decreasing neuronal excitability, and increasing insulin secretion.
実験室実験の利点と制限
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine has several advantages for lab experiments. It is a potent activator of the potassium channel, making it a valuable tool for studying the mechanisms of various biological processes. It is also stable and can be easily synthesized, making it readily available for research purposes. However, this compound has some limitations. It is relatively expensive compared to other potassium channel activators, and its effects can be dose-dependent, making it difficult to interpret results.
将来の方向性
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine has many potential future directions for research. It could be used to study the mechanisms of various biological processes, such as neuronal excitability, smooth muscle contraction, and insulin secretion. It could also be used to develop new drugs that target the potassium channel, which could have therapeutic applications for a variety of diseases. Additionally, this compound could be used to develop new tools for studying the structure and function of the potassium channel, which could enhance our understanding of this important ion channel.
合成法
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine can be synthesized through a multi-step process involving the reaction of various reagents. The most common method involves the reaction of indole-3-acetaldehyde with 1-ethylpropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain pure this compound.
科学的研究の応用
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine has been widely used in scientific research to study the mechanisms of various biological processes. It has been shown to activate the potassium channel and increase the activity of the calcium-activated potassium channel, which plays a crucial role in regulating the electrical activity of cells. This makes this compound a valuable tool for studying the mechanisms of various physiological processes such as neuronal excitability, smooth muscle contraction, and insulin secretion.
特性
IUPAC Name |
N-(1H-indol-3-ylmethyl)pentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-3-12(4-2)15-9-11-10-16-14-8-6-5-7-13(11)14/h5-8,10,12,15-16H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRHKIDNQYRACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)

![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)


![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)

![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)


